molecular formula C19H22ClN3O4S B2563596 2-chloro-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1234999-54-2

2-chloro-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2563596
CAS No.: 1234999-54-2
M. Wt: 423.91
InChI Key: REFUNMWKDNPWBK-UHFFFAOYSA-N
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Description

2-chloro-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22ClN3O4S and its molecular weight is 423.91. The purity is usually 95%.
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Biological Activity

2-chloro-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide, identified by its CAS number 1234999-54-2, is a compound of interest due to its potential biological activities. This article reviews existing literature on its biological properties, including antibacterial, anticancer, and anti-inflammatory activities.

The molecular formula of the compound is C19H22ClN3O4SC_{19}H_{22}ClN_{3}O_{4}S, with a molecular weight of 423.9 g/mol. The structure includes a benzenesulfonamide moiety and a piperidine derivative, which are known to influence biological activity.

PropertyValue
CAS Number1234999-54-2
Molecular FormulaC₁₉H₂₂ClN₃O₄S
Molecular Weight423.9 g/mol
StructureChemical Structure

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of sulfonamides have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds typically range from 15.625 μM to 125 μM against various strains .

In vitro studies suggest that the mechanism of action involves the inhibition of protein synthesis and nucleic acid production, leading to bactericidal effects. The compound's ability to disrupt biofilm formation has also been noted, with moderate-to-good activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 and MDA-MB 231, with IC50 values indicating significant cytotoxicity . The mechanism appears to involve apoptosis induction and disruption of cell cycle progression.

A structure–activity relationship (SAR) analysis revealed that modifications to the piperidine ring significantly influence anticancer activity. Compounds with more saturated structures demonstrated enhanced binding affinity to target proteins involved in tumor growth and metastasis .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, the compound has been assessed for anti-inflammatory effects. Studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives against MRSA. The compound exhibited an MIC value significantly lower than traditional antibiotics, indicating potential as a novel treatment option for resistant infections .
  • Cytotoxicity in Cancer Models : In a comparative study involving multiple piperidine derivatives, this compound showed superior cytotoxic effects in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
  • Inflammation Model : In vivo studies demonstrated that administration of the compound in rat models resulted in reduced levels of inflammatory markers, supporting its role in managing inflammatory conditions .

Properties

IUPAC Name

2-chloro-N-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S/c1-22-10-4-5-15(18(22)24)19(25)23-11-8-14(9-12-23)13-21-28(26,27)17-7-3-2-6-16(17)20/h2-7,10,14,21H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFUNMWKDNPWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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